molecular formula C4H6N2O B2669760 4,5-Dihydro-oxypyrimidine CAS No. 58868-95-4

4,5-Dihydro-oxypyrimidine

Cat. No.: B2669760
CAS No.: 58868-95-4
M. Wt: 98.105
InChI Key: OABSQBWEHQUETP-UHFFFAOYSA-N
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Description

4,5-Dihydro-oxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring structure with an oxygen atom and two hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-oxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with urea or thiourea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-oxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxypyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products:

Scientific Research Applications

4,5-Dihydro-oxypyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-oxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

    Pyrimidine: A parent compound with a similar ring structure but without the oxygen atom.

    Dihydropyrimidine: A reduced form of pyrimidine with additional hydrogen atoms.

    Oxypyrimidine: A derivative with an oxygen atom in the ring structure.

Uniqueness: 4,5-Dihydro-oxypyrimidine is unique due to its specific substitution pattern and the presence of both oxygen and hydrogen atoms in the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-5-2-1-3-6-4/h2H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABSQBWEHQUETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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